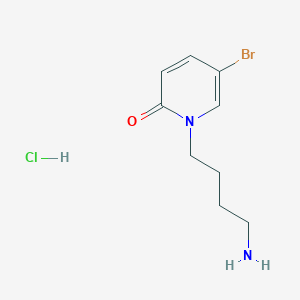

1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridinone core substituted with a bromine atom and an aminobutyl group, making it a versatile molecule for research and industrial purposes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination . The aminobutyl group can be introduced via nucleophilic substitution reactions using appropriate amine precursors .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. Catalysts and optimized reaction parameters are employed to enhance yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridinone derivatives .

Applications De Recherche Scientifique

1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminobutyl group allows for binding to specific sites, while the bromine atom can participate in halogen bonding, enhancing the compound’s affinity and specificity . The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminobutylphosphonic acid: Similar in structure due to the aminobutyl group but differs in the presence of a phosphonic acid moiety.

N-(4-Aminobutyl)-N-ethylisoluminol: Shares the aminobutyl group but has different functional groups and applications.

Uniqueness

1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride is unique due to its combination of a brominated pyridinone core and an aminobutyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for diverse research and industrial applications.

Activité Biologique

Overview

1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride is a chemical compound that has gained attention for its potential biological activities. This compound features a unique structure comprising a brominated pyridinone core and an aminobutyl substituent, which contributes to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in various fields.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₃BrN₂O·HCl

- Molecular Weight : 162.56 g/mol

- CAS Number : 1266691-33-1

The presence of the bromine atom and the aminobutyl group enhances the compound's ability to interact with various biological molecules, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The aminobutyl group facilitates binding to active sites on proteins, while the bromine atom can participate in halogen bonding, which enhances the compound's affinity for its targets.

Key Interactions:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including:

- LN-229 (glioblastoma)

- HCT-116 (colorectal carcinoma)

- NCI-H460 (lung carcinoma)

Results indicate that certain derivatives show significant antiproliferative activity, with IC₅₀ values ranging from 0.7 to 3.2 µM across different cell lines . The presence of the bromine substituent is believed to enhance this activity compared to non-brominated analogs.

| Cell Line | IC₅₀ (µM) | Activity Description |

|---|---|---|

| LN-229 | 0.7 | High antiproliferative activity |

| HCT-116 | 1.8 | Moderate antiproliferative activity |

| NCI-H460 | 3.2 | Significant growth inhibition |

Study on Monoamine Oxidase Inhibition

A study investigating the effects of various pyridinone derivatives on MAO activity found that compounds structurally similar to this compound could inhibit MAO by up to 63% at certain concentrations . This suggests potential applications in treating mood disorders where MAO modulation is beneficial.

Anticancer Screening

In another study focusing on anticancer properties, several derivatives were tested against multiple cancer cell lines. The results demonstrated that brominated derivatives exhibited enhanced cytotoxicity compared to their non-brominated counterparts, highlighting the importance of the bromine atom in enhancing biological activity .

Propriétés

IUPAC Name |

1-(4-aminobutyl)-5-bromopyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O.ClH/c10-8-3-4-9(13)12(7-8)6-2-1-5-11;/h3-4,7H,1-2,5-6,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDPSUVXLHQSFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1Br)CCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.